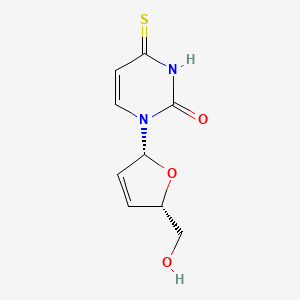

2',3'-Didehydro-2',3'-dideoxy-4-thiouridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2',3'-ジデヒドロ-2',3'-ジデオキシ-4-チオウリジンは合成ヌクレオシド類似体です。これは構造的にウリジンに似ていますが、ユニークにするための修飾が含まれています。

準備方法

合成経路と反応条件

2',3'-ジデヒドロ-2',3'-ジデオキシ-4-チオウリジンの合成は通常、複数のステップを伴います。一般的な方法の1つは、ウリジンから始まり、一連の化学反応を経て、脱水およびジデオキシ修飾とチオール基が導入されます。 反応条件は、多くの場合、目的の変換が効率的に行われるように、特定の触媒と溶媒を必要とします .

工業生産方法

2',3'-ジデヒドロ-2',3'-ジデオキシ-4-チオウリジンの工業生産には、実験室合成方法のスケールアップが含まれます。これには、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように反応条件を最適化することが含まれます。 連続フロー化学や自動合成などの技術がこの目標の達成に使用される場合があります .

化学反応の分析

Synthetic Routes and Key Transformations

2',3'-Didehydro-2',3'-dideoxy-4-thiouridine (d4T-4S) is a thionucleoside analogue with structural modifications at the sugar and base moieties. Its synthesis and reactivity are closely tied to anti-HIV drug development.

1.1. Thiolation of Pyrimidine Bases

The 4-thio modification of the uracil base is critical for its biological activity. This is achieved via Lawesson’s reagent or P4S10 , which replace the carbonyl oxygen at the C4 position with sulfur. For example:

-

5'-O-Benzoylated intermediates (e.g., 2',3'-didehydro-3'-deoxythymidine 5'-benzoate) undergo thiolation under reflux in toluene, yielding 4-thio derivatives with >80% efficiency .

1.2. Glycosylation and Elimination Reactions

The unsaturated sugar moiety (2',3'-didehydro-2',3'-dideoxyribose) is generated via elimination reactions :

-

Telluride-Mediated Elimination : 2,2'-Anhydronucleosides react with dimethyl ditelluride (0.1 equiv) to form d4T-4S through a two-step substitution-elimination process (up to 90% yield) .

-

Sulfur-Mediated Reductive Elimination : 2'-Deoxy-2'-iodo-β-nucleosides treated with NaHS undergo trans-diaxial elimination to form the 2',3'-dienic structure (70–85% yield) .

2.1. Oxidation and Reduction

-

Oxidation : The 4-thio group is susceptible to oxidation, forming sulfoxides or sulfones when exposed to mCPBA (meta-chloroperbenzoic acid) .

-

Reduction : Catalytic hydrogenation (e.g., 5% Pd/C) reduces the 2',3'-double bond, converting d4T-4S into 2',3'-dideoxy-4-thiouridine (ddUrdS) .

2.2. Nucleophilic Substitution

-

5'-Hydroxyl Protection : Silane or benzoyl groups are introduced using TIPDSCl2 or BzCl to prevent side reactions during glycosylation .

-

Base Modification : Silylated pyrimidines (e.g., persilylated uracil) couple with sulfoxide-activated sugars via Pummerer glycosylation , favoring β-selectivity .

Key Reaction Pathways and Conditions

Mechanistic Insights

-

Elimination Pathways :

-

Glycosylation Stereochemistry : Sulfoxide activation (via mCPBA) generates oxocarbenium intermediates that react with silylated bases, favoring β-anomers due to steric hindrance .

Challenges and Limitations

科学的研究の応用

Antiviral Properties

One of the primary applications of 2',3'-didehydro-2',3'-dideoxy-4-thiouridine is its use as an antiviral agent. Research indicates that this compound exhibits potent antiviral activity against various viruses, including Human Immunodeficiency Virus (HIV) and other retroviruses.

- Mechanism of Action : The compound functions by inhibiting viral replication. It mimics natural nucleosides, thereby interfering with the viral RNA synthesis process. This mechanism has been shown to be effective in laboratory settings against HIV, where it inhibited the transformation of cells due to viral infection .

- Therapeutic Use : Clinical studies suggest that derivatives of this compound can be developed into therapeutic drugs for treating AIDS and other viral diseases. Its efficacy is comparable to established antiviral medications, making it a candidate for further development .

Synthesis and Derivatives

The synthesis of this compound involves several chemical processes that modify standard nucleosides.

- Synthetic Pathways : The compound can be synthesized from uridine through a series of reactions involving protection of hydroxyl groups and subsequent thionation using phosphorus pentasulfide in a pyridine solvent. This method allows for the selective introduction of sulfur at the C-4 position, resulting in the desired thiouridine derivative .

- Derivatives : Variants of this compound have been synthesized to enhance its properties, such as lipophilicity and antiviral activity. For example, modifications have been made to improve delivery across biological membranes without compromising efficacy against HIV .

Research Applications

In addition to its therapeutic potential, this compound serves as a valuable tool in biochemical research.

- Mechanistic Studies : Researchers utilize this compound to study the mechanisms behind nucleoside analogs and their interactions with viral enzymes. Understanding these interactions aids in designing more effective antiviral drugs .

- Structural Analysis : The compound's unique structure allows for detailed studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to characterize its properties and interactions with other biomolecules .

Case Studies

Several case studies highlight the effectiveness and potential of this compound in clinical settings:

作用機序

2',3'-ジデヒドロ-2',3'-ジデオキシ-4-チオウリジンの作用機序は、核酸への組み込みに関与し、そこで通常の細胞プロセスを妨害することができます。この化合物は、特定の酵素や経路を標的にし、核酸の合成と機能を混乱させます。 これにより、ウイルス複製が阻害されたり、がん細胞で細胞死が誘導されたりすることがあります .

類似化合物との比較

類似化合物

- 2',3'-ジデヒドロ-2',3'-ジデオキシ-2-チオウリジン

- 4-チオウリジン

- 2',3'-ジデヒドロ-2',3'-ジデオキシ-5-エチル-4'-チオウリジン

ユニークさ

2',3'-ジデヒドロ-2',3'-ジデオキシ-4-チオウリジンは、特定の修飾によりユニークであり、異なる化学的および生物学的特性が付与されます。 類似の化合物と比較して、反応性、安定性、生物活性に違いが見られるため、さまざまな研究用途において貴重なツールとなっています .

生物活性

2',3'-Didehydro-2',3'-dideoxy-4-thiouridine (often abbreviated as d4Urd) is a modified nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This compound is part of a broader class of purine and pyrimidine nucleoside analogs, which are known for their ability to interfere with nucleic acid synthesis and exhibit cytotoxic effects on various cell types.

- Molecular Formula : C₉H₁₀N₂O₄S

- Molecular Weight : 210.19 g/mol

- CAS Number : 5974-93-6

- Density : 1.448 g/cm³

- Boiling Point : 443.4°C at 760 mmHg

- Flash Point : 221.9°C

The biological activity of d4Urd primarily stems from its structural modifications, which allow it to inhibit DNA synthesis. The presence of a sulfur atom at the C-4 position enhances its reactivity and interaction with cellular components, leading to several mechanisms of action:

- Inhibition of DNA Synthesis : d4Urd competes with natural nucleotides for incorporation into DNA, disrupting replication and transcription processes.

- Induction of Apoptosis : By interfering with nucleic acid metabolism, d4Urd can trigger apoptotic pathways in cancer cells, leading to cell death.

- Antiviral Activity : Similar to other nucleoside analogs, d4Urd has shown potential in inhibiting viral replication, particularly in HIV and other retroviruses.

Anticancer Properties

Research has demonstrated that d4Urd exhibits significant cytotoxic effects against various cancer cell lines. A study conducted by Robak et al. highlighted its effectiveness against indolent lymphoid malignancies, where it was shown to induce apoptosis and inhibit cell proliferation through mechanisms involving DNA damage response pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CLL (Chronic Lymphocytic Leukemia) | 5.0 | Inhibition of DNA synthesis and apoptosis |

| HL-60 (Human Promyelocytic Leukemia) | 3.5 | Induction of apoptosis via mitochondrial pathway |

| K562 (Chronic Myeloid Leukemia) | 7.0 | Disruption of cell cycle progression |

Antiviral Activity

In antiviral studies, d4Urd has been evaluated for its efficacy against HIV. It has been reported that d4Urd can inhibit the replication of HIV in vitro by interfering with the reverse transcription process, similar to other nucleoside reverse transcriptase inhibitors (NRTIs) .

Case Studies

-

Study on HIV Replication Inhibition :

- A study published in the Journal of Medicinal Chemistry investigated the antiviral properties of d4Urd against HIV strains resistant to conventional therapies. The results indicated that d4Urd maintained efficacy against these resistant strains, suggesting its potential as a therapeutic option in resistant cases .

- Cytotoxicity in Cancer Therapy :

特性

CAS番号 |

122568-02-9 |

|---|---|

分子式 |

C9H10N2O3S |

分子量 |

226.25 g/mol |

IUPAC名 |

1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-4-sulfanylidenepyrimidin-2-one |

InChI |

InChI=1S/C9H10N2O3S/c12-5-6-1-2-8(14-6)11-4-3-7(15)10-9(11)13/h1-4,6,8,12H,5H2,(H,10,13,15)/t6-,8+/m0/s1 |

InChIキー |

BGYINAMLWJTHHK-POYBYMJQSA-N |

異性体SMILES |

C1=C[C@@H](O[C@@H]1CO)N2C=CC(=S)NC2=O |

正規SMILES |

C1=CC(OC1CO)N2C=CC(=S)NC2=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。